Cas no 100416-31-7 (Piperazine, 2-cyclohexyl-)
Piperazine, 2-cyclohexyl- structure
Product Name:Piperazine, 2-cyclohexyl-
CAS No:100416-31-7
MF:C10H20N2
MW:168.279202461243
CID:3548640
PubChem ID:13489550
Update Time:2025-04-22
Piperazine, 2-cyclohexyl- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 2-cyclohexyl-
- (R)-2-CYCLOHEXYL-PIPERAZINE
- AB36990
- 1240584-63-7
- WWYFHDNQGVTJJJ-UHFFFAOYSA-N
- SCHEMBL2931996
- AB36988
- AB36992
- 1240584-60-4
- AKOS006281703
- 2-CYCLOHEXYL-PIPERAZINE
- (S)-2-CYCLOHEXYL-PIPERAZINE
- 100416-31-7
- 2-cyclohexylpiperazine
-
- Inchi: 1S/C10H20N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-12H,1-8H2
- InChI Key: WWYFHDNQGVTJJJ-UHFFFAOYSA-N
- SMILES: N1CCNCC1C1CCCCC1
Computed Properties
- Exact Mass: 168.162649g/mol
- Monoisotopic Mass: 168.162649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 168.28g/mol
- XLogP3: 1.6
- Topological Polar Surface Area: 24.1Ų
Piperazine, 2-cyclohexyl- Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
100416-31-7 (Piperazine, 2-cyclohexyl-) Related Products
- 109-05-7(2-Methylpiperidine)
- 100-60-7(N-methylcyclohexanamine)
- 106-20-7(Bis(2-ethylhexyl)amine)
- 106-55-8(2,5-Dimethylpiperazine)
- 90-39-1((-)-Sparteine)
- 141-94-6(hexetidine)
- 108-49-6(2,6-Dimethylpiperazine)
- 109-07-9(2-Methylpiperazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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